4-(2-bromoethyl)-2-methoxyPyridine 4-(2-bromoethyl)-2-methoxyPyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14270341
InChI: InChI=1S/C8H10BrNO/c1-11-8-6-7(2-4-9)3-5-10-8/h3,5-6H,2,4H2,1H3
SMILES:
Molecular Formula: C8H10BrNO
Molecular Weight: 216.07 g/mol

4-(2-bromoethyl)-2-methoxyPyridine

CAS No.:

Cat. No.: VC14270341

Molecular Formula: C8H10BrNO

Molecular Weight: 216.07 g/mol

* For research use only. Not for human or veterinary use.

4-(2-bromoethyl)-2-methoxyPyridine -

Specification

Molecular Formula C8H10BrNO
Molecular Weight 216.07 g/mol
IUPAC Name 4-(2-bromoethyl)-2-methoxypyridine
Standard InChI InChI=1S/C8H10BrNO/c1-11-8-6-7(2-4-9)3-5-10-8/h3,5-6H,2,4H2,1H3
Standard InChI Key JXFHGHFHEXTLOL-UHFFFAOYSA-N
Canonical SMILES COC1=NC=CC(=C1)CCBr

Introduction

Chemical Identity and Structural Characteristics

Molecular and Physicochemical Properties

The compound’s molecular structure combines a pyridine core with functional groups that influence its reactivity and physical behavior. Key properties include:

PropertyValue
CAS Number1417825-18-3
Molecular FormulaC8H10BrNO\text{C}_8\text{H}_{10}\text{BrNO}
Molecular Weight216.07 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available
SolubilityLikely polar aprotic solvents

The absence of experimental data for density, boiling point, and melting point underscores the need for further characterization . The bromoethyl group enhances electrophilic reactivity, making the compound suitable for nucleophilic substitution reactions, while the methoxy group contributes to electron-donating effects on the pyridine ring.

Synthesis and Reactivity

Synthetic Routes

While no direct synthesis of 4-(2-bromoethyl)-2-methoxypyridine is documented, analogous bromopyridines suggest plausible methods:

  • Nucleophilic Substitution: Reacting 4-(2-hydroxyethyl)-2-methoxypyridine with PBr3\text{PBr}_3 or HBr\text{HBr}.

  • Cross-Coupling: Suzuki-Miyaura coupling between 4-bromo-2-methoxypyridine and vinylboronic esters, followed by bromination .

A related compound, 2-bromo-4-methoxypyridine, is synthesized via lithiation of 4-methoxypyridine using nn-butyllithium, followed by quenching with 1,2-dibromo-1,1,2,2-tetrachloroethane (yield: 62%) . Adapting this method could yield 4-(2-bromoethyl)-2-methoxypyridine by substituting appropriate starting materials.

Reactivity Profile

  • Nucleophilic Substitution: The bromoethyl group participates in SN2 reactions with amines, thiols, or alkoxides to form ethyl-linked derivatives.

  • Heck Coupling: The pyridine ring’s electron-deficient nature facilitates palladium-catalyzed cross-couplings, enabling aryl-aryl bond formation .

  • Demethylation: Acidic or basic conditions may cleave the methoxy group to yield hydroxylated analogs .

Applications in Pharmaceutical and Material Science

Materials Science Applications

The compound’s bromine atom enables its use in polymer chemistry:

  • Cross-Linking Agent: Incorporating into polyesters or polyamides to enhance thermal stability.

  • Liquid Crystals: Functionalizing mesogens via bromoethyl linkages to tune phase behavior.

Future Research Directions

Experimental Characterization

  • Thermal Analysis: Determine melting/boiling points via differential scanning calorimetry (DSC).

  • Solubility Studies: Measure solubility in common solvents (e.g., DMSO, ethanol) for formulation development.

Biological Screening

  • In Vitro Assays: Evaluate cytotoxicity and Aβ42 modulation in neuronal cell lines.

  • ADMET Profiling: Assess pharmacokinetics and blood-brain barrier permeability.

Synthetic Optimization

  • Catalytic Methods: Explore photoredox or electrochemical bromination to improve yield and selectivity.

  • Green Chemistry: Replace toxic reagents (e.g., PBr3\text{PBr}_3) with biocatalytic alternatives.

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